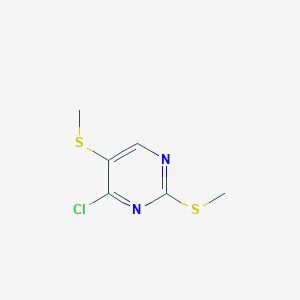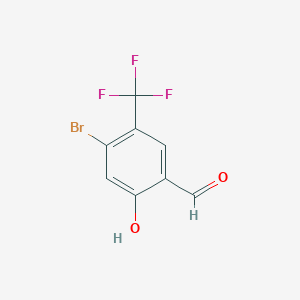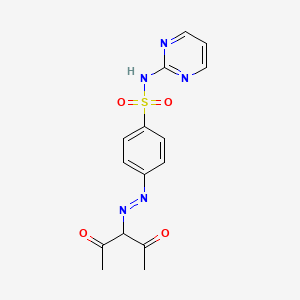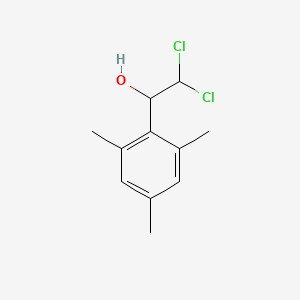
2,2-Dichloro-1-mesitylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-mesitylethanol is an organic compound with the molecular formula C11H14Cl2O. It is characterized by the presence of two chlorine atoms and a mesityl group attached to an ethanol backbone. This compound is often used as a building block in organic synthesis due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-mesitylethanol typically involves the chlorination of mesityl alcohol. One common method includes the reaction of mesityl alcohol with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atoms. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where mesityl alcohol is reacted with chlorine gas in the presence of a catalyst. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-mesitylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Mesityl ketone or mesityl carboxylic acid.
Reduction: 2-Chloro-1-mesitylethanol or mesityl alcohol.
Substitution: Various substituted mesityl ethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-mesitylethanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a reagent in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Research into its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-mesitylethanol involves its interaction with various molecular targets. The presence of chlorine atoms makes it a good electrophile, allowing it to participate in nucleophilic substitution reactions. The mesityl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloro-1-phenylethanol: Similar structure but with a phenyl group instead of a mesityl group.
2,2-Dichloro-1-propanol: Lacks the aromatic ring, making it less sterically hindered.
2,2-Dichloro-1-butanol: Longer carbon chain, affecting its physical and chemical properties.
Uniqueness
2,2-Dichloro-1-mesitylethanol is unique due to the presence of the mesityl group, which provides significant steric hindrance and influences its reactivity. This makes it a valuable compound in organic synthesis, where selectivity and control over reaction pathways are crucial.
Propiedades
Fórmula molecular |
C11H14Cl2O |
|---|---|
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(2,4,6-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H14Cl2O/c1-6-4-7(2)9(8(3)5-6)10(14)11(12)13/h4-5,10-11,14H,1-3H3 |
Clave InChI |
HDMSXNYUHUAFGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(C(Cl)Cl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate](/img/structure/B14012880.png)
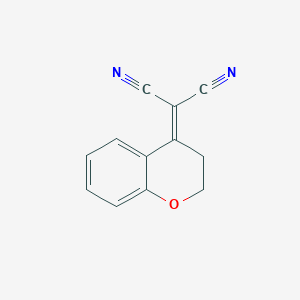
![4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B14012894.png)
![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine](/img/structure/B14012898.png)
![2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid](/img/structure/B14012905.png)
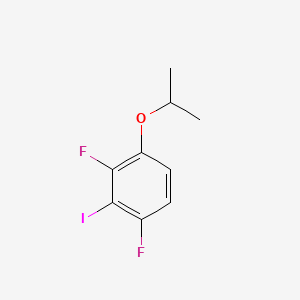
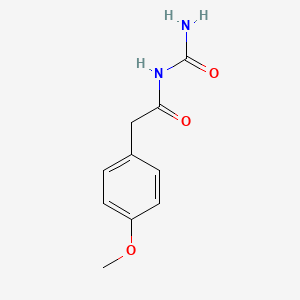
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
